

Amidosulfuron: A Technical Guide to its Discovery, History, and Mechanism of Action

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For Researchers, Scientists, and Agrochemical Development Professionals

This technical guide provides an in-depth exploration of the sulfonylurea herbicide, **Amidosulfuron**. It covers its discovery and historical development, key physicochemical and toxicological properties, and the biochemical pathways underlying its herbicidal activity.

Detailed experimental methodologies and quantitative data are presented to support further research and development in the field of weed science and herbicide technology.

Discovery and Historical Development

Amidosulfuron was discovered and developed by the German chemical company Hoechst AG, which later became part of AgrEvo and subsequently Bayer CropScience. Its development was part of a significant research effort into the sulfonylurea class of herbicides, which are renowned for their high efficacy at low application rates.

The journey of **Amidosulfuron** began with the exploration of N-((4,6-dimethoxypyrimidin-2-yl)aminocarbonyl)-2-(substituted)benzenesulfonamides. The specific patent for **Amidosulfuron** was filed in Germany on November 26, 1986, by Hoechst Aktiengesellschaft. The inventors credited on the United States patent (US4818274A), granted on April 4, 1989, are Werner Föry, Hermann O. Bieringer, and Gerhard P. H. Ranft.

Following its discovery, **Amidosulfuron** underwent extensive evaluation in greenhouse and field trials throughout the late 1980s and early 1990s. It was first commercialized in 1992. The herbicide was noted for its effectiveness in post-emergence control of a wide range of broad-



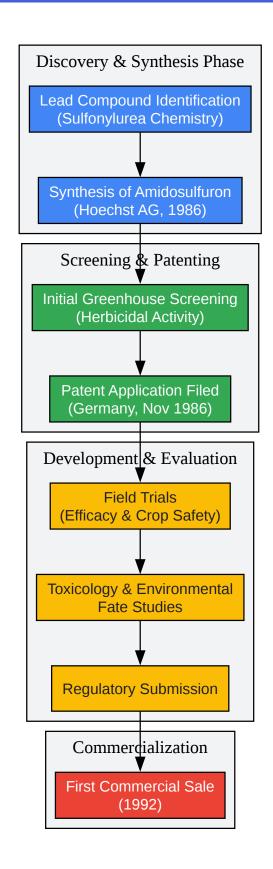
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leaved weeds, particularly in cereal crops, and for its crop safety. Its development marked a significant advancement in the selective control of problematic weeds such as cleavers (Galium aparine).

The logical progression from discovery to commercialization followed a typical agrochemical development pathway, involving synthesis, screening, patenting, extensive toxicological and environmental evaluation, and finally, registration and market introduction.





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Figure 1: Amidosulfuron Development and Commercialization Timeline.





Physicochemical and Toxicological Data

The properties of **Amidosulfuron** have been extensively characterized to meet regulatory requirements and to understand its behavior in the environment.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **Amidosulfuron**. This data is crucial for formulation development, environmental fate modeling, and understanding its biological uptake.

Property	Value	
IUPAC Name	3-(4,6-dimethoxypyrimidin-2-yl)-1-(N-methyl-N-methylsulfonylaminosulfonyl)urea	
CAS Registry Number	120923-37-7	
Molecular Formula	C9H15N5O7S2	
Molecular Weight	377.4 g/mol	
Physical State	Colorless, crystalline solid	
Melting Point	160-163 °C	
Vapour Pressure	< 1 x 10 ⁻⁵ mPa (20 °C)	
рКа	3.5 (weak acid)	
Water Solubility	9 mg/L (pH 5.8, 20 °C), 1750 mg/L (pH 7, 20 °C), 215 g/L (pH 9, 20 °C)	
Solubility in Organic Solvents (20 °C)	Acetone: 6.4 g/L, Dichloromethane: 10.3 g/L, Toluene: 0.3 g/L	
Partition Coefficient (Kow)	logP = 0.2 (pH 7)	

Data compiled from various sources.

Toxicological Profile



The toxicological profile of **Amidosulfuron** has been evaluated in a range of organisms to assess its potential risk to non-target species.

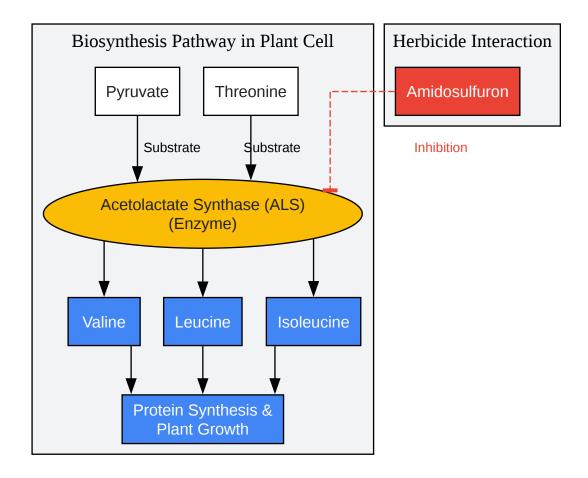
Study Type	Organism	Result (LD50/LC50)
Acute Oral LD50	Rat	> 5,000 mg/kg bw
Acute Dermal LD ₅₀	Rat	> 5,000 mg/kg bw
Acute Inhalation LC ₅₀ (4h)	Rat	> 0.53 mg/L air
Avian Acute Oral LD50	Bobwhite Quail	> 2,000 mg/kg bw
Fish LC50 (96h)	Rainbow Trout	> 100 mg/L
Aquatic Invertebrate EC ₅₀ (48h)	Daphnia magna	> 100 mg/L
Algae EbC₅o (72h)	Pseudokirchneriella subcapitata	0.054 mg/L
Earthworm LC ₅₀ (14d)	Eisenia fetida	> 1,000 mg/kg soil
Honeybee Acute Contact LD ₅₀ (48h)	Apis mellifera	> 100 μ g/bee

Data compiled from various sources.

Mechanism of Action and Signaling Pathway

Amidosulfuron, like other sulfonylurea herbicides, acts by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is critical for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. These amino acids are essential for protein synthesis and overall plant growth. By blocking this pathway, Amidosulfuron effectively halts cell division and growth in susceptible plants. The selectivity of Amidosulfuron arises from the ability of tolerant crops, such as wheat and barley, to rapidly metabolize the compound into non-herbicidal forms, a process that occurs much more slowly in target weed species.





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Figure 2: Inhibition of the Branched-Chain Amino Acid Pathway by Amidosulfuron.

Key Experimental Protocols

The development and registration of **Amidosulfuron** relied on a suite of standardized and novel experimental protocols. Below are outlines of the methodologies for key experiments.

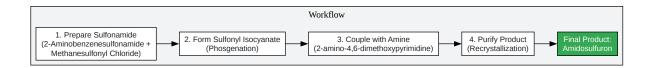
Synthesis of Amidosulfuron

The synthesis of **Amidosulfuron** is a multi-step process that falls under the general synthetic route for sulfonylurea herbicides. A representative, though simplified, protocol is as follows:

 Preparation of the Sulfonamide Moiety: 2-Aminobenzenesulfonamide is reacted with methanesulfonyl chloride in the presence of a base (e.g., pyridine) to form N-(methylsulfonyl)-2-aminobenzenesulfonamide.



- Phosgenation: The resulting sulfonamide is then reacted with phosgene (or a phosgene equivalent like triphosgene) to create a sulfonyl isocyanate intermediate. This step is highly reactive and requires careful control of conditions.
- Coupling Reaction: The sulfonyl isocyanate is not isolated but is reacted in situ with the heterocyclic amine, 2-amino-4,6-dimethoxypyrimidine, in an aprotic solvent.
- Work-up and Purification: The crude product is then purified, typically through recrystallization from a suitable solvent system, to yield **Amidosulfuron** as a crystalline solid.



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